molecular formula C17H24N4O2S B5322634 N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5322634
M. Wt: 348.5 g/mol
InChI Key: GFLZBUGLBWTHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as IBT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various areas of study.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in various biological processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antibacterial and antifungal activity against a range of microorganisms. In vivo studies have shown that this compound has anticancer activity in animal models. This compound has also been shown to have insecticidal and herbicidal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its broad-spectrum activity against a range of microorganisms and pests. Another advantage is its low toxicity to mammals. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of this compound derivatives with improved solubility and activity. Another area of interest is the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, this compound could be studied for its potential use as a corrosion inhibitor in various industries.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form N-(4-ethoxyphenyl)-2-thiosemicarbazide, which is subsequently reacted with isobutyl isocyanate and formaldehyde to produce this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in various fields including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, this compound has been shown to have insecticidal and herbicidal activity. In material science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-23-14-8-6-13(7-9-14)18-16(22)11-24-17-20-19-15(21(17)4)10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLZBUGLBWTHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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